

Application Note: (2R,4S)-2,4-Azetidinedimethanol in High-Precision Scaffold Design

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Compound of Interest

Compound Name: (2R,4S)-2,4-Azetidinedimethanol

CAS No.: 1016232-95-3

Cat. No.: B8117217

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Executive Summary

(2R,4S)-2,4-Azetidinedimethanol (CAS: Derived from precursor 146543-95-1) represents a high-value "meso-trick" scaffold in modern medicinal chemistry. Unlike its C₂-symmetric trans-isomers ((2S,4S) or (2R,4R)), the (2R,4S) isomer is cis-configured and meso. It possesses an internal plane of symmetry that renders it achiral in its native state but highly pro-chiral.

Why this matters: This scaffold offers a unique opportunity for desymmetrization.^[1] By selectively functionalizing one of the two equivalent hydroxymethyl arms, researchers can generate enantiopure building blocks with defined absolute stereochemistry from an achiral precursor. This allows for the creation of rigidified amino acid isosteres, novel lipidated cations, and constrained peptidomimetics that modulate LogP and metabolic stability (t_{1/2}) more effectively than pyrrolidine or piperidine analogs.

Structural Significance & Physicochemical Profile^[2] ^[3]

The azetidine ring introduces significant ring strain (~25 kcal/mol), which alters the pKa of the ring nitrogen and changes the vector analysis of attached substituents compared to larger rings.

Table 1: Comparative Physiochemical Properties

| Property | (2R,4S)-2,4-Azetidinedimethanol | Proline Analogs (Pyrrolidine) | Impact on Drug Design |
|---------------------|---------------------------------|-------------------------------|---|
| Ring Strain | ~25.4 kcal/mol | ~5.4 kcal/mol | Increased reactivity; rigid vector projection. |
| LogP (Calc) | -1.2 to -0.8 | -0.5 to 0.2 | Lowers lipophilicity; improves solubility. |
| N-C-C Angle | ~90° | ~104° | Alters hydrogen bond acceptor directionality. |
| Stereochemistry | Meso (cis) | Chiral | Ideal for desymmetrization strategies.[2] |
| Metabolic Stability | High (oxidative resistance) | Moderate | Reduced liability for P450 oxidation at -carbons. |

Synthetic Access & Quality Control

Precursor Sourcing: The most reliable route involves the reduction of cis-azetidine-2,4-dicarboxylic acid (or its dimethyl ester). **Safety Note:** Azetidines are strained rings.[3] While stable, they can undergo ring-opening polymerization in the presence of strong Lewis acids or under high thermal stress.

Protocol A: Reduction of cis-Azetidine-2,4-dicarboxylic acid

Objective: To generate the meso-diol scaffold.

- Reagents: cis-1-Cbz-azetidine-2,4-dicarboxylic acid dimethyl ester (1.0 eq), LiBH₄ (4.0 eq), THF (anhydrous).
- Setup: Flame-dried 2-neck round bottom flask under Argon atmosphere.
- Procedure:
 - Dissolve starting ester in dry THF (0.2 M). Cool to 0°C.[4]
 - Add LiBH₄ (2.0 M in THF) dropwise over 20 minutes. Exothermic reaction.
 - Allow to warm to Room Temperature (RT) and stir for 12 hours.
 - Quench: Cool to 0°C. Add sat. NH₄Cl dropwise until bubbling ceases.
 - Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.
- Purification: Flash column chromatography (MeOH/DCM 1:9).
- QC Criteria:
 - ¹H NMR (DMSO-d₆): Look for symmetry. The two hydroxymethyl -CH₂- protons should appear as equivalent signals (unless diastereotopic splitting is resolved).
 - TLC: High polarity (R_f ~0.2 in 10% MeOH/DCM).

Functionalization Strategies: The Desymmetrization Protocol[1]

This is the critical step for generating chiral value. By breaking the symmetry of the meso compound, you create two distinct chiral centers simultaneously.

Protocol B: Enzymatic Desymmetrization (Mono-acetylation)

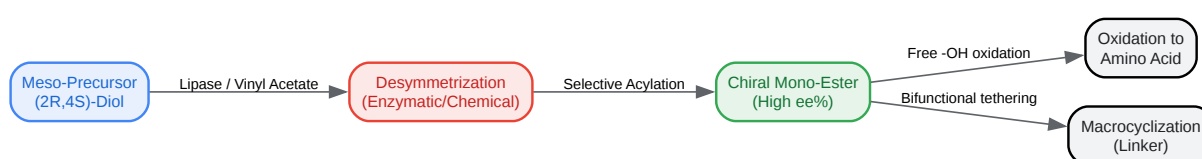
Objective: To create (2R,4S)-2-(acetoxymethyl)-4-(hydroxymethyl)azetidine enantiomerically enriched.

Mechanism: Lipases (e.g., *Pseudomonas cepacia* lipase or *Candida antarctica* lipase B) can distinguish between the pro-R and pro-S arms of the meso-diol.

- Substrate: N-Cbz-(**2R,4S**)-2,4-azetidinedimethanol.
- Solvent: Vinyl acetate (acts as both solvent and acyl donor).
- Catalyst: Immobilized Lipase PS-C (Amano).
- Procedure:
 - Suspend substrate (100 mg) and Lipase PS-C (50 mg) in Vinyl acetate (5 mL).
 - Incubate at 30°C with orbital shaking (200 rpm).
 - Monitoring: Monitor by chiral HPLC (Chiralpak AD-H, Hexane/IPA) every 2 hours.
 - Termination: Filter off the enzyme when conversion reaches 50-55% (kinetic resolution logic applies, though theoretically, desymmetrization can reach 100%, over-acylation to the di-acetate is a risk).
- Result: The product is a mono-acetate with high ee (>95%). The unreacted "arm" is now chemically distinct from the acetylated arm.

Workflow Visualization: From Meso to Chiral Lead

The following diagram illustrates the logic flow from the achiral precursor to a differentiated chiral scaffold.



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Caption: Workflow for converting meso-(2R,4S)-azetidine into chiral building blocks via enzymatic desymmetrization.

Applications in Drug Discovery[2][7][8][9][10]

Case Study 1: Peptidomimetics (Gamma-Turn Inducers)

The cis-2,4-substitution pattern forces the backbone substituents into a specific spatial arrangement that mimics the

-turn of peptides.

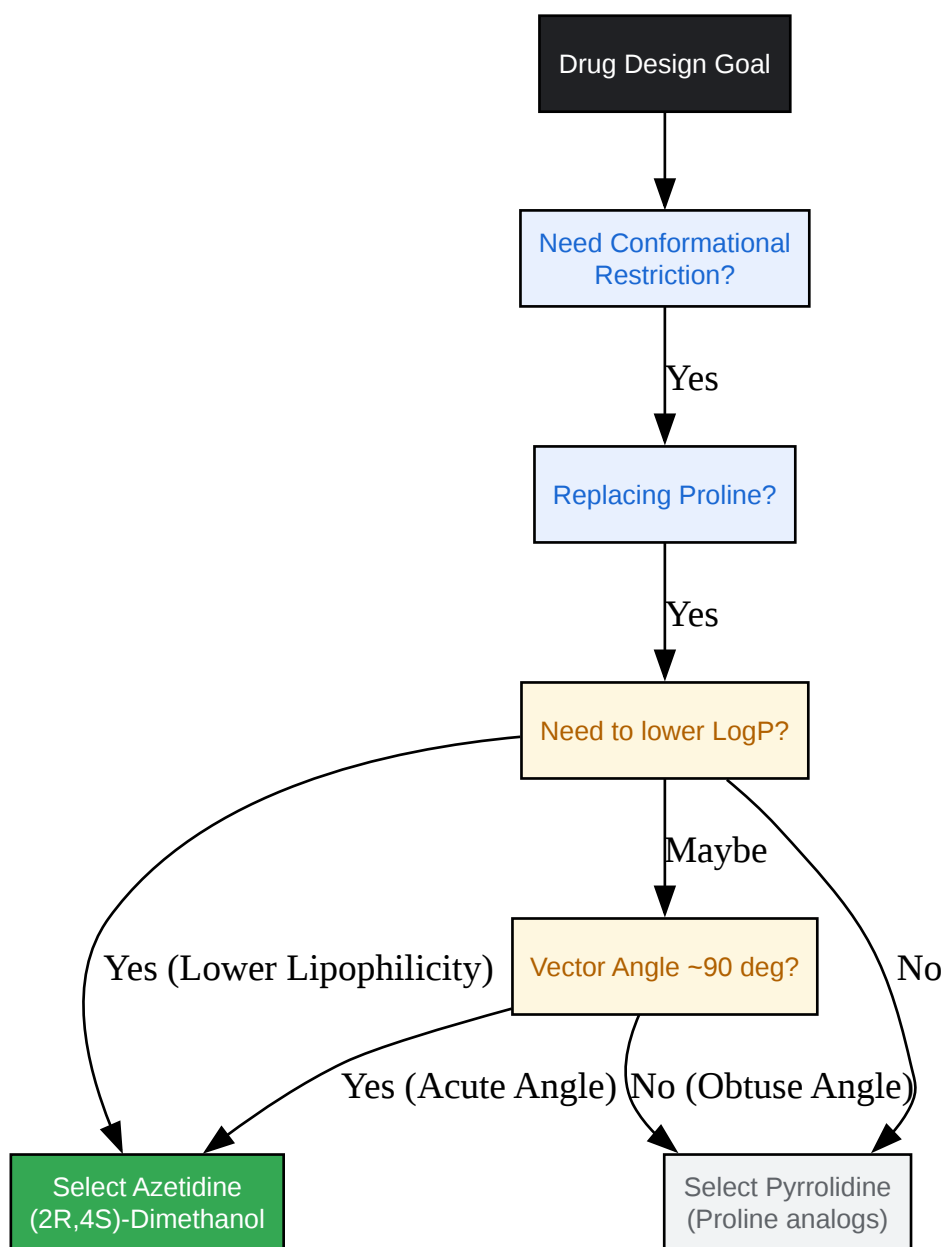
- Application: Replace a Proline-Glycine segment in a bioactive peptide with the (2R,4S)-azetidine scaffold.
- Chemistry: Oxidize the free alcohol (from Protocol B) to the carboxylic acid. Deprotect the amine. Couple into the peptide chain using standard HATU/DIPEA conditions.
- Benefit: The rigid azetidine ring locks the conformation, reducing the entropic penalty of binding to the receptor.

Case Study 2: Dopamine Transporter Inhibitors

Research indicates that 2,4-disubstituted azetidines can act as potent inhibitors of monoamine transporters.

- Design: The (2R,4S) scaffold allows for the projection of two hydrophobic aromatic groups (via ether linkages on the methanols) in a cis-orientation, mimicking the spatial arrangement of specific uptake inhibitors like benztropine but with a lower molecular weight and different solubility profile.

Decision Logic: When to use (2R,4S)-Azetidine?



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Caption: Decision matrix for selecting azetidine scaffolds over traditional proline/pyrrolidine mimics.

References

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 - S. Hanessian et al., "Synthesis of (2R,4S)-Azetidine-2,4-dicarboxylic Acid Derivatives," Canadian Journal of Chemistry. (Demonstrates the foundational synthesis of the

dicarboxylic acid precursor).

- PubChem Compound Summary for (2R,4S)-azetidine-2,4-dicarboxylic acid.
- Biological Applications (Glutamate Receptors)
 - Kozikowski, A. P., et al. "Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors." [5] *Neuropharmacology*. (Discusses the activity of the related trans-isomers, establishing the biological relevance of the scaffold).
- Dopamine Transporter Inhibition
 - Zheng, G., et al. "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake." *Bioorganic & Medicinal Chemistry Letters*. (Highlights the utility of cis- and trans-azetidine dimethanol derivatives in neuroscience).
- Desymmetrization Methodology (General Principles)
 - García-Urdiales, E., et al. "Enzymatic Desymmetrization of Prochiral and Meso Compounds." *Chemical Reviews*. (Foundational protocol source for the lipase-catalyzed desymmetrization described in Protocol B).

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- [2. BJOC - Organocatalyzed enantioselective desymmetrization of aziridines and epoxides \[beilstein-journals.org\]](#)
- [3. Research advances in <i>L</i>-azetidine-2-carboxylic acid \[nyxxb.cn\]](#)
- [4. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular \[3H\]dopamine uptake - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- 5. Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a - PubMed [pubmed.ncbi.nlm.nih.gov]
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